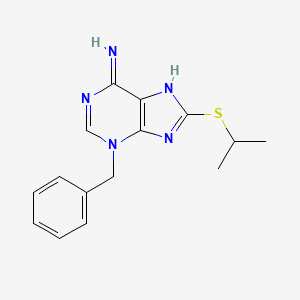
AM-6826
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AM-6826 is a Pan-Pim inhibitor. AM-6826 inhibited growth of KMS-12-BM melanoma tumors in a mouse xenograft model by 93% when given at a dose of 50 mg/kg. A regimen of 50 mg/kg b.i.d. was associated with 22% tumor regression.
Applications De Recherche Scientifique
Applicational Model for Research-Based Teaching (AMRBT)
The article by Cleophas & Cunha (2020) discusses an Applicational Model for Research-Based Teaching (AMRBT) in science classes, particularly Chemistry. This model employs Scientific Photograph Observatory (SPO) as a tool to enhance research activities and has been shown to promote active learning and facilitate cognitive understanding of investigated problems.
Additive Manufacturing in Electrochemical Research
Whittingham et al. (2021) in Talanta Open highlight the use of Additive Manufacturing (AM) in electrochemical research. AM technologies like Fused Filament Fabrication are used for developing electrodes and electrochemical cells, enabling rapid prototyping and cost-effective manufacturing of bespoke designs.
68Ga-Based Radiopharmaceuticals
Velikyan's (2015) work in Molecules discusses the significant contributions of 68Ga to clinical research and positron emission tomography (PET). 68Ga-based imaging agents are noted for their potential in targeted, pre-targeted, and non-targeted imaging, impacting diagnostics and individualized medicine.
Analytical Memory Model (AMM) for Computational Co-Design
Chennupati et al. (2017) in the 2017 Winter Simulation Conference (WSC) present the Analytical Memory Model (AMM), a model of cache memory hierarchy used in the Performance Prediction Toolkit (PPT) for improving runtime predictions of scientific codes, particularly in physics-based computing.
Additive Manufacturing (AM) in Aluminium Alloy Production
Aboulkhair et al. (2019) in Progress in Materials Science report on the advancements in Selective Laser Melting (SLM) for aluminium alloys, a significant area in AM research. This technology is critical for fabricating complex structures in industrial applications.
Accelerator Mass Spectrometry (AMS) in Biomedical Research
Brown, Tompkins, and White (2006) in Mass Spectrometry Reviews discuss the use of Accelerator Mass Spectrometry (AMS) in pharmacology and toxicology. AMS enables high-sensitivity isotope detection and has revolutionized the analysis of biological samples containing enriched isotopes for various research purposes.
AmoebaNet for Large-Scale Scientific Data Transfer
Shah and Noh (2019) in Applied Sciences discuss AmoebaNet, a dynamic programmable network solution using Software-Defined Networking (SDN) technology. It facilitates efficient, large-scale data transfer in extreme-scale distributed science environments.
Additive Manufacture (AM) in Industry
Thomas-Seale et al. (2018) in the International Journal of Production Economics identify barriers to the progression of AM for end-use products in various industries, including aerospace and medical devices. Their findings inform the frontiers of AM research and its alignment with industrial applications.
Propriétés
Formule moléculaire |
C36H40N4O4S |
|---|---|
Apparence |
Solid powder |
Synonymes |
AM-6826; AM 6826; AM6826.; Unknown |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-3-[(3-methoxyphenyl)diazenyl]-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191480.png)
![4-[(2-Amino-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide](/img/structure/B1191482.png)
![4-[(2-Amino-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide](/img/structure/B1191483.png)
![2-amino-5-methyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191486.png)
![2,7-Diamino-3-(1,3-benzodioxol-5-yldiazenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1191488.png)
![2-{[(5-chloropyridin-2-yl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1191490.png)
![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]isonicotinohydrazide](/img/structure/B1191491.png)
![2-{[(2-Chloro-3-pyridinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B1191492.png)
![2-{[(3,5-dibromopyridin-2-yl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1191493.png)
![Methyl 4-amino-3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate](/img/structure/B1191496.png)
![3-benzyl-8-{[2-(3-methylphenoxy)ethyl]thio}-3H-purin-6-amine](/img/structure/B1191498.png)
![3-benzyl-8-[(2-phenoxyethyl)thio]-3H-purin-6-amine](/img/structure/B1191499.png)

![8-{[2-(4-methylphenoxy)ethyl]sulfanyl}-3-(2-phenoxyethyl)-3H-purin-6-amine](/img/structure/B1191502.png)